Pilsicainide vs Propafenone: Superior Conversion of Vagally-Induced Atrial Fibrillation in Canine Model
In a direct head-to-head comparison using an anesthetized canine model of vagally-induced atrial fibrillation, pilsicainide demonstrated significantly superior termination efficacy compared to propafenone despite propafenone's greater effect on wavelength prolongation. This counterintuitive finding establishes that wavelength prolongation alone is an insufficient predictor of antiarrhythmic efficacy and that pilsicainide's pure sodium channel blockade with suppression of conduction velocity may confer therapeutic advantage in vagal AF subtypes [1].
| Evidence Dimension | Atrial fibrillation termination rate |
|---|---|
| Target Compound Data | 9 of 9 dogs (100%) |
| Comparator Or Baseline | Propafenone: 3 of 9 dogs (33%) |
| Quantified Difference | Absolute difference of 67% (p<0.01); pilsicainide suppressed conduction velocity more than propafenone (p<0.01) |
| Conditions | Anesthetized canine model, vagally-induced atrial fibrillation, intravenous administration |
Why This Matters
This head-to-head evidence informs compound selection for preclinical atrial fibrillation models, particularly those targeting vagal mechanisms, where pilsicainide provides quantifiably superior endpoint achievement compared to propafenone.
- [1] Iwasa A, et al. Effects of pilsicainide and propafenone on vagally induced atrial fibrillation: role of suppressant effect in conductivity. Eur J Pharmacol. 1998;356(1):31-40. View Source
